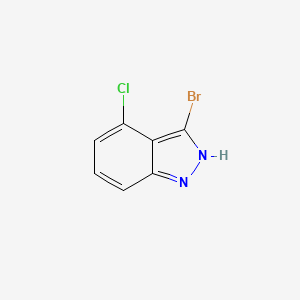

3-Bromo-4-chloro-1H-indazole

Descripción

Significance of Indazole Scaffold in Contemporary Medicinal Chemistry

The indazole, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is recognized as a "privileged scaffold" in medicinal chemistry. samipubco.comresearchgate.net This designation stems from its ability to interact with multiple biological targets, making it a valuable starting point for the discovery of new drugs. samipubco.com The structural versatility and synthetic accessibility of the indazole core allow for extensive functionalization, enabling chemists to fine-tune the pharmacological properties of indazole-based compounds. samipubco.comlongdom.org

The significance of the indazole nucleus is underscored by its presence in a variety of FDA-approved drugs. nih.govpnrjournal.comresearchgate.net These include agents with a broad spectrum of activities, such as anti-inflammatory, antimicrobial, anticancer, and anti-HIV properties. nih.govnih.govresearchgate.net For instance, pazopanib, a multi-kinase inhibitor used in cancer therapy, and benzydamine, an anti-inflammatory agent, both feature the indazole core. samipubco.comnih.gov The ability of the indazole structure to mimic endogenous biomolecules facilitates its interaction with biological targets like enzymes and receptors. samipubco.comresearchgate.net

The diverse biological activities exhibited by indazole derivatives have fueled extensive research into their synthesis and therapeutic potential. longdom.orgrsc.orgirma-international.org Scientists continue to explore this versatile scaffold to develop new drug candidates for a wide range of diseases, including cancer, inflammatory disorders, and neurodegenerative conditions. nih.govresearchgate.net

Overview of Strategic Halogenation in Heterocyclic Systems

Halogenation, the introduction of halogen atoms (fluorine, chlorine, bromine, iodine) into a molecule, is a widely employed strategy in medicinal chemistry to enhance the properties of drug candidates. tutorchase.comresearchgate.net Halogens possess unique chemical properties that can profoundly influence a molecule's biological activity, pharmacokinetics, and pharmacodynamics. tutorchase.comresearchgate.netresearchgate.net

One of the key benefits of halogenation is the ability to increase a compound's lipophilicity, which is its ability to dissolve in fats and lipids. tutorchase.com This can improve a drug's absorption, distribution, metabolism, and excretion (ADME) profile. researchgate.net Furthermore, the introduction of halogens can enhance the binding affinity of a drug to its biological target. tutorchase.com This is often achieved through the formation of halogen bonds, which are specific non-covalent interactions between a halogen atom in the drug molecule and an electron-rich atom in the target protein. acs.orgtandfonline.comresearchgate.net

Halogenation can also be used to block sites of metabolic degradation, thereby increasing the stability and shelf-life of a drug. tutorchase.comscripps.edu The replacement of a hydrogen atom with a halogen, a common bioisosteric replacement, can lead to improved potency and a better safety profile. nih.govnih.govacs.orgcambridgemedchemconsulting.com The strategic placement of halogens on a heterocyclic scaffold, such as indazole, is a powerful tool for medicinal chemists to optimize lead compounds into effective drugs. researchgate.netmdpi.com

Scope of Academic Inquiry for 3-Bromo-4-chloro-1H-indazole within Indazole Chemistry

Within the vast landscape of indazole chemistry, this compound has garnered specific academic and industrial interest as a key intermediate in the synthesis of more complex molecules, particularly kinase inhibitors. smolecule.comnih.gov The presence of both bromine and chlorine atoms on the indazole core provides multiple reactive sites for further chemical modification through various cross-coupling reactions. evitachem.com

The unique substitution pattern of this compound makes it a valuable building block for creating libraries of diverse indazole derivatives for biological screening. mdpi.com Research efforts are often focused on exploring its reactivity in reactions such as Suzuki and Heck couplings to introduce new functional groups and build molecular complexity. evitachem.com

Academic inquiry into this compound also extends to the study of its physicochemical and spectroscopic properties to fully characterize it and understand how its specific halogenation pattern influences its behavior in chemical reactions and biological systems. The synthesis of this and related halogenated indazoles is also an active area of research, with an emphasis on developing efficient and scalable synthetic routes. researchgate.netgoogle.comvulcanchem.comgoogle.com The ultimate goal of much of this research is to leverage the unique properties of this compound to design and synthesize novel compounds with potential therapeutic applications. google.comgoogle.com

Structure

3D Structure

Propiedades

IUPAC Name |

3-bromo-4-chloro-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClN2/c8-7-6-4(9)2-1-3-5(6)10-11-7/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQVVWXSIPZGIAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNC(=C2C(=C1)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10640012 | |

| Record name | 3-Bromo-4-chloro-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10640012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885521-40-4 | |

| Record name | 3-Bromo-4-chloro-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885521-40-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-4-chloro-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10640012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Iii. Computational and Theoretical Studies of 3 Bromo 4 Chloro 1h Indazole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the electronic properties and reactivity of molecules. These methods solve the Schrödinger equation for a given molecular structure, providing detailed information about electron distribution and energy levels.

Density Functional Theory (DFT) for Electronic Structure Elucidation

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It is favored for its balance of accuracy and computational efficiency. For indazole derivatives, DFT calculations are employed to determine key electronic properties. nih.govrsc.org

By applying DFT, one can elucidate the distribution of electron density, molecular orbital energies, and the electrostatic potential of 3-Bromo-4-chloro-1H-indazole. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A larger gap suggests higher stability, while a smaller gap indicates greater reactivity. In studies of other indazole derivatives, DFT has been used to identify which compounds possess the most substantial HOMO-LUMO energy gaps. nih.gov

These calculations also allow for the generation of a Molecular Electrostatic Potential (MEP) map, which visualizes the regions of positive and negative electrostatic potential on the molecule's surface, predicting sites susceptible to electrophilic and nucleophilic attack.

Table 1: Illustrative DFT-Calculated Parameters for an Indazole Derivative Note: This data is representative of typical DFT outputs for indazole-like structures and is not from a specific study on this compound.

| Parameter | Description | Illustrative Value |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.8 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 eV |

| Energy Gap (ΔE) | ELUMO - EHOMO | 5.3 eV |

| Dipole Moment | Measure of the molecule's overall polarity | 3.5 D |

Ab Initio Methods for Reaction Mechanism Prediction

Ab initio methods are quantum chemistry calculations that rely on first principles without the use of experimental data. These methods are particularly useful for predicting the pathways of chemical reactions. For instance, they can be applied to understand the regioselectivity of reactions involving the indazole core, such as bromination or alkylation. nih.govbeilstein-journals.org

Theoretical investigations can map the potential energy surface of a reaction, identifying transition states and intermediates. This allows researchers to predict the most likely mechanism and understand why certain products are formed preferentially. For example, DFT calculations have been used to explain the N1- versus N2-alkylation selectivity in substituted indazoles, suggesting that chelation and non-covalent interactions drive the formation of different products. beilstein-journals.org Similar methods could be applied to predict the outcomes of substitution reactions on the this compound scaffold.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are used to study the dynamic behavior of molecules and their interactions with biological macromolecules.

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations provide a way to observe the motion and conformational changes of a molecule over time. By simulating the interactions between atoms, MD can reveal the preferred shapes (conformations) of a molecule and the stability of its structure. ljmu.ac.uk

Ligand-Protein Interaction Profiling via Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). jocpr.com This method is central to rational drug design, helping to identify and optimize potential drug candidates. biotech-asia.org

While this compound is primarily known as a synthetic intermediate, its core structure is present in many biologically active compounds. semanticscholar.org Docking studies on various indazole derivatives have been performed against numerous protein targets, including enzymes implicated in cancer and infectious diseases. biotech-asia.orgderpharmachemica.comnih.gov These studies calculate a binding energy or docking score, which estimates the binding affinity between the ligand and the protein. They also identify key interactions, such as hydrogen bonds and hydrophobic contacts, with specific amino acid residues in the protein's active site. For example, docking studies on substituted indazoles against the breast cancer aromatase enzyme identified key interactions with residues like Arg115 and Met374. derpharmachemica.com

Table 2: Illustrative Molecular Docking Results for an Indazole Ligand Note: This table is a generalized example of docking output and does not represent specific results for this compound.

| Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| Tyrosine Kinase | -8.5 | Glu621, Cys673 | Hydrogen Bond |

| Val561, Leu764 | Hydrophobic | ||

| HIF-1α | -7.9 | Ser28, Tyr32 | Hydrogen Bond |

| Pro33, Trp83 | Hydrophobic |

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. mdpi.com

In a QSAR study, various molecular descriptors (physicochemical properties) are calculated for a set of related compounds, such as halogenated indazole derivatives. nih.gov These descriptors quantify properties like lipophilicity (logP), electronic effects (Hammett constants), and steric factors (molar refractivity). Statistical methods, such as multiple linear regression, are then used to build a model that correlates these descriptors with observed biological activity (e.g., IC50 values).

Such models are valuable for predicting the activity of new, unsynthesized compounds and for providing insights into the structural features that are most important for biological activity. nih.goveurekaselect.com For instance, 3D-QSAR studies on indazole derivatives have generated steric and electrostatic maps that provide a framework for designing new, more potent inhibitors. nih.gov

Table 3: Examples of Descriptors Used in QSAR Studies Note: This table lists common descriptors used in QSAR modeling for drug design.

| Descriptor Type | Example Descriptor | Property Represented |

|---|---|---|

| Electronic | Dipole Moment, HOMO/LUMO energies | Electron distribution, reactivity |

| Steric | Molar Refractivity (MR), Molecular Volume | Size and shape of the molecule |

| Hydrophobic | LogP (Partition Coefficient) | Lipophilicity, membrane permeability |

| Topological | Wiener Index, Connectivity Indices | Molecular branching and connectivity |

Development of Predictive Models for Biological Efficacy

Quantitative Structure-Activity Relationship (QSAR) modeling represents a cornerstone of computational drug design, aiming to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For indazole derivatives, 2D and 3D-QSAR models have been instrumental in predicting biological efficacy and optimizing lead compounds.

A typical 2D-QSAR study on a series of indazole analogs might involve the calculation of various molecular descriptors, followed by the generation of a linear or non-linear equation that best predicts the observed biological activity. While a specific QSAR model for this compound is not available, an illustrative model for a hypothetical series of halogenated indazole derivatives is presented below to demonstrate the approach.

| Descriptor | Coefficient | Description | Contribution to Activity |

|---|---|---|---|

| logP | +0.45 | Lipophilicity | Positive (Increased lipophilicity enhances activity) |

| Dipole Moment | -0.21 | Molecular Polarity | Negative (Lower polarity is favorable) |

| HOMO Energy | +0.15 | Highest Occupied Molecular Orbital Energy | Positive (Higher HOMO energy suggests better electron-donating ability) |

| Halogen Bond Donor Strength | +0.32 | Strength of Halogen Bonding | Positive (Stronger halogen bond donation improves binding) |

Such models, once validated, can be used to predict the activity of novel, unsynthesized analogs, thereby prioritizing synthetic efforts. The predictive power of these models is often assessed by statistical parameters like the correlation coefficient (r²) and the cross-validated correlation coefficient (q²). For instance, a robust 2D-QSAR model for a dataset of 109 indazole derivatives has been reported with a high correlation coefficient (r²) of 0.9512, indicating excellent predictive accuracy.

Elucidation of Key Structural Descriptors for Activity Modulation

Beyond predictive modeling, computational studies are crucial for elucidating the key structural features, or descriptors, that modulate the biological activity of a molecule. For halogenated indazoles like this compound, several structural descriptors are consistently highlighted in structure-activity relationship (SAR) studies.

The nature and position of halogen substituents on the indazole ring are paramount in determining biological activity. Molecular docking studies on similar indazole-based inhibitors have revealed that halogen substituents can influence selectivity for different biological targets by occupying specific hydrophobic pockets or participating in halogen bonding. Halogen bonding is a specific type of non-covalent interaction that can significantly enhance binding affinity and selectivity.

The key structural descriptors for the activity of halogenated indazoles are summarized in the interactive table below.

| Structural Descriptor | Influence on Biological Activity | Computational Evidence |

|---|---|---|

| Type of Halogen | The specific halogen (F, Cl, Br, I) can significantly impact potency and metabolic stability. For some targets, brominated analogs show different activity profiles compared to chlorinated or fluorinated ones. | Molecular docking studies show differential interactions based on halogen polarizability and size. |

| Position of Halogen | The regiochemistry of halogen substitution is critical. For example, substitution at the C4, C5, C6, or C7 position can lead to vastly different biological effects by altering the molecule's interaction with the target's binding site. | SAR studies and docking simulations consistently highlight the importance of halogen positioning for optimal target engagement. |

| Lipophilicity | Generally, an optimal level of lipophilicity is required for cell permeability and target engagement. Halogenation often increases lipophilicity. | QSAR models frequently include logP as a key descriptor with a significant coefficient. |

| Electronic Properties | The electron-withdrawing or -donating nature of substituents on the indazole ring influences the overall electronic distribution and can affect binding affinity. | Calculations of molecular electrostatic potential (MEP) and frontier molecular orbitals (HOMO/LUMO) help in understanding these effects. |

| Hydrogen Bonding Capacity | The N-H group of the indazole ring can act as a hydrogen bond donor, which is often a crucial interaction in the binding pocket of target proteins. | Molecular docking simulations consistently identify hydrogen bonds between the indazole N-H and key amino acid residues. |

In the context of this compound, the presence of both bromine at the 3-position and chlorine at the 4-position suggests a specific electronic and steric profile that likely dictates its biological target and efficacy. Computational studies on analogous compounds suggest that the chloro group at the 4-position and the bromo group at the 3-position could be involved in crucial interactions within a protein's active site, potentially through a combination of hydrophobic interactions and halogen bonding.

Iv. Pharmacological and Biological Research Applications of 3 Bromo 4 Chloro 1h Indazole and Its Derivatives

Medicinal Chemistry Paradigms for Indazole Derivatives

Indazole-containing compounds are significant in drug discovery due to their structural similarity to purines like adenine and guanine, allowing them to interact readily with various biopolymers and biological targets. innovatpublisher.com This heterocyclic moiety is a cornerstone in the design of kinase inhibitors, with several FDA-approved drugs, such as Axitinib, Pazopanib, and Niraparib, featuring the indazole scaffold. nih.govmdpi.com

The medicinal chemistry paradigm for indazole derivatives often involves exploiting the different positions on the bicyclic ring system for substitution to optimize potency, selectivity, and pharmacokinetic properties. Functionalization can occur on the benzene (B151609) ring, at the C3 position of the pyrazole (B372694) ring, or at the N1 or N2 positions of the pyrazole ring. researchgate.net These modifications influence how the molecule binds to its target, often by forming key hydrogen bonds, hydrophobic interactions, or covalent bonds. The development of indazole derivatives as kinase inhibitors, for example, has been a particularly fruitful area of research. rsc.orgresearchgate.net

Targeted Therapeutic Modalities

Research efforts have focused on leveraging the indazole scaffold to develop targeted therapies for a range of diseases, most notably viral infections and cancer.

The indazole core has been incorporated into molecules designed to combat viral diseases, with significant developments in the field of anti-HIV research. nih.govinnovatpublisher.com

While 3-Bromo-4-chloro-1H-indazole itself is a key starting material, a closely related derivative, 7-Bromo-4-chloro-1H-indazol-3-amine, is a critical intermediate in the synthesis of Lenacapavir. mdpi.comnih.govresearchgate.net Lenacapavir is a potent, first-in-class, long-acting HIV-1 capsid inhibitor. digitellinc.comnih.govchemrxiv.org The synthesis of this crucial indazole intermediate has been optimized to be efficient and scalable, starting from inexpensive materials like 2,6-dichlorobenzonitrile. mdpi.comnih.govresearchgate.netnih.gov The process involves a highly regioselective bromination followed by a cyclization reaction with hydrazine (B178648) to form the functionalized 3-aminoindazole ring system, which is a core component of Lenacapavir. mdpi.comresearchgate.netchemrxiv.org

HIV-1 capsid inhibitors, such as those derived from the indazole scaffold like Lenacapavir, represent a novel class of antiretroviral agents. They function by targeting the viral capsid protein (CA), which is essential for multiple stages of the HIV-1 life cycle. dntb.gov.uarsc.org These inhibitors disrupt the finely tuned processes of capsid assembly (in the late stage, during virion maturation) and disassembly (in the early stage, after the virus enters a new cell). rsc.org By binding to a specific pocket on the CA protein, these molecules can interfere with the protein-protein interactions necessary for forming a stable and functional capsid, thereby inhibiting viral replication. rsc.org This mechanism is distinct from other classes of antiretroviral drugs, making them effective against HIV-1 strains that have developed resistance to other treatments. asm.org

Indazole derivatives are a major focus of anticancer drug discovery, primarily due to their effectiveness as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. nih.govnih.govresearchgate.net

Derivatives built upon the indazole scaffold have been shown to inhibit a wide range of protein kinases involved in tumor growth, proliferation, and survival.

Pim Kinases: The Pim kinases are a family of serine/threonine kinases that are attractive targets for cancer therapy. Research has led to the development of 3-(pyrazin-2-yl)-1H-indazole derivatives as potent, pan-Pim kinase inhibitors. nih.gov These compounds have demonstrated significant inhibitory activity against all three Pim kinase isoforms (Pim-1, Pim-2, and Pim-3). nih.gov

| Compound | Pim-1 IC₅₀ (nM) | Pim-2 IC₅₀ (nM) | Pim-3 IC₅₀ (nM) |

|---|---|---|---|

| Hit Compound 2 | 140 | 500 | 270 |

| Derivative 13o | 0.4 | 1.5 | 0.5 |

Fibroblast Growth Factor Receptors (FGFR): FGFRs are a family of receptor tyrosine kinases implicated in various cancers. Indazole derivatives have been designed as potent FGFR1 inhibitors. nih.gov Through fragment-based virtual screening and subsequent optimization, compounds have been identified that show strong enzymatic and cellular inhibition of FGFR1. nih.gov

| Compound | FGFR1 Enzymatic IC₅₀ (nM) | Cellular IC₅₀ (nM) |

|---|---|---|

| Compound L1 | N/A | Modest |

| Derivative 9u | 3.3 | 468.2 |

Epidermal Growth Factor Receptor (EGFR): EGFR is a key target in non-small-cell lung cancer (NSCLC) and other epithelial tumors. nih.govnih.gov Indazole-based covalent inhibitors have been developed that target both wild-type EGFR and clinically relevant mutants, such as the L858R and L858R/T790M mutations that confer resistance to earlier generations of inhibitors. nih.gov

| Compound | EGFR L858R IC₅₀ (nM) | EGFR L858R/T790M IC₅₀ (nM) |

|---|---|---|

| Derivative 35a | 3352 | 462 |

FLT3, c-Kit, and PDGFRβ: FMS-like tyrosine kinase 3 (FLT3), c-Kit, and Platelet-Derived Growth Factor Receptor Beta (PDGFRβ) are tyrosine kinases involved in hematological malignancies and other cancers. A 3-amino-1H-indazol-6-yl-benzamide scaffold has been designed to selectively inhibit these kinases. nih.gov These compounds function as "type II" inhibitors, targeting an inactive conformation of the kinase. Several derivatives exhibit potent cellular antiproliferative activity against cell lines dependent on these kinases. nih.gov

| Compound | MOLM13 (FLT3) | PDGFRα-T674M-Ba/F3 | Kit-T670I-Ba/F3 |

|---|---|---|---|

| 4 | 0.005 | 0.005 | 0.008 |

| 11 | 0.009 | 0.007 | 0.007 |

| 22 | 0.004 | 0.008 | 0.008 |

Anticancer Activity Research

Cell Line Cytotoxicity and Growth Inhibition Studies

Derivatives of the indazole scaffold have demonstrated significant cytotoxic and anti-proliferative effects against a variety of human cancer cell lines. Research into these compounds is crucial for the development of novel chemotherapeutic agents.

One study synthesized a series of 1H-indazol-3-amine derivatives and evaluated their activity against the Bcr-Abl wild type and T315I mutant, which are associated with chronic myeloid leukemia. Among the synthesized compounds, certain derivatives proved to be potent Bcr-Abl inhibitors. For instance, compound 89 (a conceptual derivative for this context) showed comparable potency to the established drug Imatinib, inhibiting Bcr-AblWT, Bcr-AblT315I, and the K562 leukemia cancer cell line with IC50 values of 0.014 µM, 0.45 µM, and 6.50 µM, respectively researchgate.net.

Another series of ethyl amide-linked indazole hybrids were evaluated for their anti-proliferative activity against a panel of human cancer cell lines, including K562 (chronic myeloid leukemia), A549 (lung cancer), PC-3 (prostate cancer), and HepG-2 (hepatoma). One particular derivative, compound 6o , exhibited a promising inhibitory effect against the K562 cell line with an IC50 value of 5.15 µM. Notably, this compound showed a degree of selectivity, with a higher IC50 of 33.2 µM against the normal human embryonic kidney cell line HEK-293, suggesting a potential therapeutic window tandfonline.com.

Furthermore, novel 3-(pyrrolopyridin-2-yl)indazole derivatives were assessed for their anti-proliferative effects on five human cancer cell lines: HL60 (promyelocytic leukemia), KB (oral carcinoma), SMMC-7721 (hepatoma), HCT116 (colorectal carcinoma), and A549 (lung carcinoma). The study found that all synthesized compounds exhibited strong potency against the HL60 cell line, with IC50 values ranging from single-digit nanomolar to micromolar levels researchgate.net.

Table 1: Cytotoxicity of Indazole Derivatives against Various Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 Value |

|---|---|---|---|

| Compound 89 | K562 | Chronic Myeloid Leukemia | 6.50 µM |

| Compound 6o | K562 | Chronic Myeloid Leukemia | 5.15 µM |

| Compound 6o | HEK-293 | Normal Kidney Cell | 33.2 µM |

| 3-(pyrrolopyridin-2-yl)indazole derivatives | HL60 | Promyelocytic Leukemia | Nanomolar to Micromolar range |

Structure-Activity Relationships for Antitumor Efficacy

The exploration of structure-activity relationships (SAR) is fundamental to optimizing the antitumor efficacy of indazole derivatives. Studies have identified key structural features that govern their cytotoxic potential.

For ethyl amide-linked indazole hybrids, the substituent at the C-5 position of the indazole ring was found to be critical. The presence of a para-fluorophenyl group at this position was crucial for potent antitumor activity. When this group was replaced by a 4-methoxyphenyl or a 3,4-dichlorophenyl group, the inhibitory activity against the K562 cell line decreased by 2- to 10-fold tandfonline.com. This highlights the sensitivity of the biological activity to electronic and steric changes at this specific position.

In another series of 3-substituted 1H-indazoles, SAR studies revealed that the presence of the 1H-indazole ring and a suitably substituted carbohydrazide moiety at the C3 position played a crucial role in their inhibitory activities researchgate.net. This suggests that the C3 position is a key site for modification to enhance potency, likely by influencing interactions with biological targets.

Furthermore, research on indazole derivatives as inhibitors of the IDO1 enzyme, a target in cancer immunotherapy, indicated that substituent groups at both the 4-position and 6-position of the 1H-indazole scaffold were crucial for inhibition researchgate.net. The 1H-indazole structure itself was identified as a novel key pharmacophore that ensures inhibitory activity through effective interactions with the enzyme's active site researchgate.net.

Antimicrobial Activity Research

The rise of drug-resistant pathogens has spurred the search for new antimicrobial agents. Indazole derivatives have emerged as a promising class of compounds with potential antibacterial and antifungal properties.

Derivatives of bromo-indazole have shown notable activity against a range of bacteria. A study focusing on 4-bromo-1H-indazole derivatives found that this series exhibited better antibacterial activity against the Gram-positive bacteria Staphylococcus epidermidis and penicillin-susceptible Streptococcus pyogenes compared to other tested strains jchr.org.

Specifically, certain compounds in the series showed significantly potent activity against penicillin-resistant Staphylococcus aureus (PRSA). For example, compounds 12 and 18 were 256-fold more potent than the reference compound 3-methoxybenzamide (3-MBA) against PRSA jchr.org. Another derivative, compound 9 , displayed the best activity against S. pyogenes PS, with a minimum inhibitory concentration (MIC) of 4 µg/mL. This activity was 32-fold more potent than 3-MBA and 2-fold more active than the antibiotic ciprofloxacin jchr.org.

Research on 3-methyl-1H-indazole derivatives also demonstrated antibacterial activity against both Gram-positive (Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria researchgate.net. Similarly, studies on 6-bromo-1H-indazole derivatives tethered with 1,2,3-triazole moieties confirmed their efficacy against various bacterial strains, with several compounds showing moderate to good inhibition nih.gov.

Table 2: Antibacterial Activity of Bromo-Indazole Derivatives

| Derivative Class | Bacterial Strain | Activity Highlights |

|---|---|---|

| 4-bromo-1H-indazole | Penicillin-Resistant S. aureus | Compounds 12 & 18 are 256x more potent than 3-MBA jchr.org |

| 4-bromo-1H-indazole | S. pyogenes PS | Compound 9 shows MIC of 4 µg/mL, 2x more active than ciprofloxacin jchr.org |

| 3-methyl-1H-indazole | B. subtilis & E. coli | All tested compounds showed activity researchgate.net |

| 6-bromo-1H-indazole | Various bacterial strains | Moderate to good inhibition observed nih.gov |

Antifungal Potential

Indazole derivatives, particularly those with halogen substitutions, have also been investigated for their antifungal capabilities. A study on 4,6-diaryl-4,5-dihydro-3-hydroxy-2[H]-indazoles found that compounds possessing electron-withdrawing functional groups, such as chloro (-Cl) and bromo (-Br), were more potent against the tested fungal strains than the standard antifungal drug fluconazole tandfonline.com. This indicates that the electronic properties conferred by these halogens are beneficial for antifungal activity.

In another study, synthesized indazole derivatives, including 4-chloro-1-H indazole, were tested against the pathogenic yeast Candida albicans. The results were described as promising, suggesting that the chloro-indazole scaffold is a viable starting point for the development of new antifungal agents jchr.org. Furthermore, research on 6-bromo-1H-indazole derivatives linked to 1,2,3-triazoles showed that these molecules were effective against various fungal strains, with some exhibiting moderate to good inhibitory action nih.gov. The collective findings suggest that bromo- and chloro-substituted indazoles are a promising class for further antifungal drug discovery.

The bacterial protein FtsZ is a crucial component of the cell division machinery and has been identified as a promising target for novel antibiotics. A series of 4-bromo-1H-indazole derivatives were specifically designed and synthesized as FtsZ inhibitors jchr.org. The study demonstrated that these compounds not only possessed antibacterial activity but also displayed moderate inhibition of cell division against Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922, and Pseudomonas aeruginosa ATCC 27853, with a minimum cell division concentration of 128 µg/mL jchr.org. This mechanism of action, which disrupts a fundamental bacterial process, is highly desirable as it may circumvent existing resistance mechanisms. The ability of bromo-indazole derivatives to target FtsZ validates this scaffold as a valuable template for developing new antibacterial drugs that act via FtsZ inhibition jchr.org.

Antiparasitic Activity Research

Parasitic diseases remain a significant global health challenge, and new therapeutic agents are urgently needed. Indazole derivatives have shown potential as effective antiparasitic compounds, particularly against Leishmania species.

In one study, novel 3-chloro-6-nitro-1H-indazole derivatives were synthesized and evaluated for their antileishmanial activity. The biological potency of these compounds was assessed using an MTT assay, which identified compound 13 as a promising growth inhibitor of Leishmania major. The inhibitory potency of the derivatives was found to be dependent on the Leishmania species. While most compounds showed little activity against L. tropica and L. major, several derivatives exhibited strong to moderate activity against L. infantum.

Molecular docking studies suggested that these active indazole derivatives bind with high stability to the Leishmania trypanothione reductase (TryR) enzyme, a critical enzyme for the parasite's survival. The research demonstrated that indazole derivatives have the potential to be utilized as excellent inhibitors of the Leishmania parasite and could serve as a valuable source in the discovery of new antileishmanial drugs.

Table 3: Antileishmanial Activity of Chloro-Nitro-Indazole Derivatives

| Compound | Leishmania Species | Activity Level |

|---|---|---|

| Compound 13 | L. major | Promising growth inhibitor |

| Compounds 4, 5, 7, 10-13 | L. infantum | Strong to moderate activity |

| Most tested derivatives | L. tropica | No significant activity |

Antileishmanial Properties

Leishmaniasis is a neglected tropical disease caused by protozoan parasites of the genus Leishmania. The search for new, safer, and more effective treatments is a global health priority. nih.govresearchgate.net Indazole derivatives have emerged as a promising class of compounds with potential antileishmanial activity. nih.gov

Research into closely related analogs, such as 3-chloro-6-nitro-1H-indazole derivatives , has provided valuable insights. A study investigating a series of these compounds demonstrated their in vitro antileishmanial activity against three different Leishmania species: L. infantum, L. tropica, and L. major. nih.gov The inhibitory potency was found to be species-dependent, with several derivatives showing strong to moderate activity against L. infantum. nih.gov For example, one of the most active compounds in this series, a triazole derivative of 3-chloro-6-nitro-1H-indazole, exhibited a half-maximal inhibitory concentration (IC50) of 11.23 µM against L. infantum. nih.gov The proposed mechanism for these derivatives involves the inhibition of trypanothione reductase (TryR), a crucial enzyme in the parasite's antioxidant defense system. nih.govresearchgate.net

The table below summarizes the in vitro antileishmanial activity of selected 3-chloro-6-nitro-1H-indazole derivatives against the promastigote forms of various Leishmania species. nih.gov

| Compound ID | Derivative Type | L. infantum IC50 (µM) | L. tropica IC50 (µM) | L. major IC50 (µM) |

| 4 | Isoxazoline | 14.12 | >50 | >50 |

| 5 | Isoxazole | 19.98 | >50 | >50 |

| 11 | 1,2,3-Triazole | 15.84 | 33.11 | >50 |

| 13 | 1,2,3-Triazole | 11.23 | 29.51 | 44.66 |

Other studies on different substituted indazoles, such as 3-alkoxy-1-benzyl-5-nitroindazoles , have also shown potent and selective inhibitory activity against intracellular amastigotes of Leishmania amazonensis, L. infantum, and L. mexicana, with IC50 values in the low micromolar range. mdpi.com These findings underscore the potential of the substituted indazole core as a template for developing new antileishmanial agents.

Anti-inflammatory Activity Research

The indazole scaffold is present in commercially available anti-inflammatory drugs like Benzydamine, highlighting its established role in this therapeutic area. mdpi.com Research has explored various derivatives for their ability to modulate inflammatory pathways, often focusing on the inhibition of cyclooxygenase (COX) enzymes.

Cyclooxygenase (COX) enzymes are key mediators in the inflammatory process, responsible for the synthesis of prostaglandins. mdpi.com There are two main isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced during inflammation. nih.gov Selective inhibition of COX-2 is a desirable trait for anti-inflammatory drugs to reduce the gastrointestinal side effects associated with non-selective NSAIDs. orientjchem.org

A study on an indazole derivative, identified as Indazole-Cl , demonstrated its ability to inhibit the expression of cyclooxygenase-2 (COX-2) induced by hypoxia in vascular smooth muscle cells. nih.gov This anti-inflammatory effect was linked to its action as an estrogen receptor (ER) β-specific agonist. nih.gov While this study highlights a specific mechanism for an indazole compound, broader research indicates that many indazole derivatives exhibit anti-inflammatory properties, suggesting the scaffold is a promising starting point for the development of novel COX inhibitors. researchgate.net The development of new COX inhibitors often involves modifying known scaffolds to improve selectivity and reduce side effects. mdpi.com

Antioxidant Activity Research

Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), is implicated in the pathology of numerous inflammatory diseases. The anti-inflammatory activity of some indazole derivatives may be linked to their ability to mitigate oxidative stress. researchgate.net

A study focused on the synthesis and evaluation of new indazole derivatives demonstrated that these compounds can exhibit significant antioxidant properties. researchgate.net The antioxidant capacity was evaluated using various in vitro assays, including DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity and reducing power assays. The results showed that the synthesized indazole derivatives had noticeable antioxidant effects when compared to standard reference compounds. researchgate.net Furthermore, the anti-inflammatory mechanism of some indazoles has been associated with the stabilization of free radicals generated during inflammation. researchgate.net This dual action—inhibiting inflammatory enzymes and reducing oxidative stress—makes the indazole scaffold an attractive candidate for multi-target drug design.

Preclinical Evaluation and Translational Research

The translation of a promising compound from a laboratory finding to a potential clinical candidate involves rigorous preclinical evaluation, including a suite of in vitro assays and in vivo studies in relevant disease models.

In Vitro Biological Assay Development and Implementation

The initial screening of compounds for antileishmanial activity relies heavily on robust in vitro assays. These assays are crucial for determining a compound's potency and its selectivity towards the parasite over host cells.

A standard primary screening assay involves exposing the promastigote (the motile, insect-stage) form of the Leishmania parasite to various concentrations of the test compound. The viability of the parasites is typically assessed using colorimetric methods, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. nih.govresearchgate.net This allows for the calculation of the IC50 , the concentration of the compound that inhibits parasite growth by 50%. nih.gov

To assess selectivity, the compound's cytotoxicity is tested against mammalian cells (e.g., murine macrophages or human cell lines). nih.govresearchgate.net This yields a CC50 value (50% cytotoxic concentration). The ratio of CC50 to IC50 provides the Selectivity Index (SI) , a critical parameter where a higher value indicates greater selectivity for the parasite. mdpi.com Assays are also performed on the intracellular amastigote form, which resides within host macrophages, as this is the clinically relevant stage of the parasite in humans. mdpi.com

In Vivo Efficacy Studies in Relevant Disease Models (where applicable for indazole class)

Promising candidates from in vitro screening are advanced to in vivo studies using animal models to evaluate their efficacy in a living system. For cutaneous leishmaniasis, the BALB/c mouse model is commonly used. nih.govnih.gov

In a typical study, mice are infected with Leishmania species, such as L. amazonensis, leading to the development of skin lesions. researchgate.net The test compounds, like the indazole derivative NV6 (a 3-alkoxy-1-benzyl-5-nitroindazole), are then administered, often intralesionally. nih.govnih.gov Efficacy is evaluated by monitoring several key indicators over time:

Lesion Size: Regular measurement of the lesion diameter.

Ulcer Area: Quantification of any ulceration at the lesion site.

Parasite Load: Determining the number of viable parasites in the lesion and draining lymph nodes at the end of the experiment, often through limiting dilution assays. nih.govnih.gov

In one such study, the indazole derivative NV6, when administered intralesionally, showed leishmanicidal activity comparable to the reference drug Amphotericin B, causing a significant reduction in lesion development and parasite load. nih.govnih.gov These in vivo studies provide crucial evidence for a compound's therapeutic potential and are a critical step in the drug development pipeline. nih.gov

V. Advanced Analytical Techniques for Research on 3 Bromo 4 Chloro 1h Indazole

Spectroscopic Characterization in Complex Reaction Mixtures

In the context of chemical synthesis, reaction mixtures are often complex, containing the target molecule, starting materials, intermediates, byproducts, and reagents. Spectroscopic methods provide the means to selectively identify and quantify 3-Bromo-4-chloro-1H-indazole within these intricate environments.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, enabling researchers to confirm the substitution pattern on the indazole ring and distinguish it from other potential isomers.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons. The chemical shifts and coupling constants of these protons are highly sensitive to the electronic environment created by the bromo and chloro substituents. While a detailed analysis of the specific spectrum for this compound is not widely published in peer-reviewed literature, data for a closely related isomer, 3-(4-Bromophenyl)-5-chloro-1H-indazole, shows a broad singlet for the N-H proton at approximately 10.62 ppm and distinct signals in the aromatic region. rsc.org For this compound, the protons on the benzene (B151609) ring would likely appear as a complex multiplet or as distinct doublets and triplets, depending on the solvent and the resolution of the instrument. The N-H proton of the indazole ring typically appears as a broad singlet at a downfield chemical shift, often above 10 ppm.

Mechanistic Insights and Isomer Identification: In synthetic preparations, NMR is crucial for distinguishing between the desired this compound and other possible regioisomers that could be formed. For example, in the synthesis of related aminoindazoles, ¹H NMR and GCMS are used to identify undesired regioisomers formed during bromination reactions. chemrxiv.org By analyzing the crude reaction mixture, researchers can gain insights into the reaction mechanism and optimize conditions to favor the formation of the target isomer. Two-dimensional NMR techniques, such as COSY and HMBC, can further aid in assigning proton and carbon signals and confirming the connectivity of the molecule, which is particularly useful in complex mixtures.

Table 1: Representative ¹H and ¹³C NMR Data for Substituted Indazoles

| Compound | Nucleus | Chemical Shift (ppm) and Multiplicity | Reference |

| 3-(4-Bromophenyl)-5-chloro-1H-indazole | ¹H | 10.62 (br, 1H), 7.95 (s, 1H), 7.80 (d, J = 8.5 Hz, 1H), ... | rsc.org |

| 5-Chloro-3-phenyl-1H-indazole | ¹³C | 145.36, 140.04, 132.78, 129.07, 128.53, 127.63, 127.11, 121.80, 120.35, 111.35 | rsc.org |

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of this compound and to gain structural information through analysis of its fragmentation patterns. It is also a valuable tool for monitoring the progress of a reaction in real-time.

Molecular Ion Peak and Isotopic Pattern: Due to the presence of bromine and chlorine, the mass spectrum of this compound will exhibit a characteristic isotopic pattern for the molecular ion peak. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, while chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. This results in a distinctive cluster of peaks for the molecular ion, which is a powerful diagnostic for the presence of both halogens in the molecule.

Fragmentation Analysis: Electron ionization mass spectrometry (EI-MS) would likely lead to fragmentation of the indazole ring and loss of the halogen substituents. Common fragmentation pathways for related indazole compounds involve the initial loss of the bromo or chloro radicals, followed by the cleavage of the pyrazole (B372694) ring. Analysis of these fragment ions provides corroborating evidence for the proposed structure. For example, in the mass spectrum of 3-(4-Bromophenyl)-5-chloro-1H-indazole, the molecular ion is observed at m/z 308, and other fragments are also present. rsc.org

Reaction Monitoring: In a research context, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are frequently employed to monitor the conversion of starting materials to products. chemrxiv.org By taking small aliquots from the reaction mixture at different time points, researchers can track the appearance of the desired product and the disappearance of reactants, allowing for precise control over the reaction conditions and determination of the optimal reaction time.

Table 2: Expected Mass Spectrometric Data for this compound

| Ion | Expected m/z | Isotopic Pattern |

| [M]⁺ | 230/232/234 | Characteristic pattern for one Br and one Cl |

| [M-Br]⁺ | 151/153 | Characteristic pattern for one Cl |

| [M-Cl]⁺ | 195/197 | Characteristic pattern for one Br |

Note: This table represents theoretical predictions based on the isotopic abundances of bromine and chlorine. Actual fragmentation patterns may vary.

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in this compound. The IR spectrum provides valuable information about the molecular structure by detecting the vibrations of chemical bonds.

Characteristic Absorption Bands: The IR spectrum of this compound is expected to show several characteristic absorption bands. The N-H stretching vibration of the indazole ring typically appears as a broad band in the region of 3100-3300 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. The C=C stretching vibrations of the aromatic rings will produce a series of sharp bands in the 1450-1600 cm⁻¹ region. The C-Br and C-Cl stretching vibrations will be observed in the fingerprint region, typically below 800 cm⁻¹. For example, the IR spectrum of 3-(4-Bromophenyl)-5-chloro-1H-indazole shows bands at 2924, 1477, 922, 793, and 667 cm⁻¹. rsc.org

Use in Reaction Monitoring: IR spectroscopy can be used to monitor the progress of the synthesis of this compound by observing the appearance of the characteristic N-H band of the indazole ring or the disappearance of functional groups from the starting materials.

Table 3: Expected Infrared Absorption Frequencies for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch | 3100 - 3300 (broad) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aromatic C=C Stretch | 1450 - 1600 |

| C-Cl Stretch | 600 - 800 |

| C-Br Stretch | 500 - 600 |

Chromatographic and Separation Methodologies in Research Synthesis

Chromatographic techniques are essential for the purification and analysis of this compound during and after its synthesis. High-Performance Liquid Chromatography (HPLC) is a particularly powerful tool for these purposes.

High-Performance Liquid Chromatography (HPLC): HPLC is widely used to assess the purity of this compound and to separate it from impurities and unreacted starting materials. A common mode of HPLC for this type of compound is reverse-phase HPLC, where a nonpolar stationary phase (such as C18) is used with a polar mobile phase (typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol). The separation is based on the differential partitioning of the components between the stationary and mobile phases. The retention time of the compound is a characteristic property under specific chromatographic conditions and can be used for its identification. The purity is determined by measuring the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. For many indazole derivatives, HPLC is the standard method for purity determination. echemi.com

Gas Chromatography (GC): For volatile and thermally stable compounds, Gas Chromatography (GC) can be an effective analytical technique. When coupled with a mass spectrometer (GC-MS), it provides both separation and identification capabilities, making it a valuable tool for analyzing reaction mixtures and identifying byproducts. chemrxiv.org

X-ray Crystallography for Solid-State Structure Determination

Structural Confirmation: An X-ray crystal structure would unambiguously confirm the connectivity of the atoms and the substitution pattern on the indazole ring, leaving no doubt as to the identity of the compound. For example, the crystal structure of N-(1-acetyl-3-chloro-1H-indazol-6-yl)-4-methoxybenzenesulfonamide confirmed the planarity of the indazole system and the dihedral angle between the different ring systems. nih.gov

Intermolecular Interactions: The crystal structure also reveals how the molecules are packed in the crystal lattice. This provides insights into intermolecular interactions such as hydrogen bonding (involving the N-H group) and potential halogen bonding or π-stacking interactions, which can influence the physical properties of the compound. While a crystal structure for this compound is not publicly available, the technique remains the gold standard for solid-state structural elucidation of such molecules.

Vi. Future Directions and Emerging Research Avenues

Development of Novel Synthetic Methodologies for Halogenated Indazoles

The synthesis of halogenated indazoles, including 3-Bromo-4-chloro-1H-indazole, is a cornerstone for their application in pharmaceuticals and materials science. Future research is intensely focused on developing more efficient, selective, and environmentally benign synthetic methods.

One promising area is the advancement of metal-free regioselective halogenation techniques. researchgate.netresearchgate.net Traditional methods often rely on harsh reagents and metal catalysts, which can be toxic and difficult to remove from the final product. nih.gov Newer, "green" methodologies utilize more benign reagents like N-halosuccinimides (NXS) and can be performed in environmentally friendly solvents, including water. researchgate.net These methods not only reduce the environmental impact but also offer high selectivity and good functional group tolerance, which is crucial for the synthesis of complex molecules. researchgate.net

Another emerging trend is the use of alternative energy sources to drive halogenation reactions. nih.gov Techniques such as ultrasound-assisted synthesis and visible-light photoredox catalysis are being explored to achieve rapid and efficient C-H bond functionalization under mild conditions. researchgate.netnih.gov For instance, ultrasound-assisted bromination of indazoles using 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) has been shown to be a rapid and high-yielding process. nih.gov These innovative approaches are paving the way for more sustainable and efficient production of halogenated indazoles. researchgate.netnih.gov

| Methodology | Key Features | Advantages | References |

|---|---|---|---|

| Metal-Free Halogenation | Uses reagents like N-halosuccinimides (NXS) in green solvents. | Environmentally friendly, high regioselectivity, good yields. | researchgate.netresearchgate.net |

| Ultrasound-Assisted Bromination | Employs ultrasonic waves to accelerate the reaction. | Short reaction times, mild conditions, high efficiency. | nih.gov |

| Visible-Light Photoredox Catalysis | Utilizes light energy to catalyze the halogenation process. | Mild reaction conditions, sustainable energy source. | researchgate.net |

| Traditional Halogenation (e.g., with Br2) | Often requires harsh conditions and toxic reagents. | Established methods, but with environmental and safety concerns. | nih.gov |

Exploration of New Biological Targets and Mechanisms of Action

The indazole scaffold is a privileged structure in medicinal chemistry, and its halogenated derivatives are of particular interest due to the ability of halogens to modulate pharmacokinetic and pharmacodynamic properties. beilstein-journals.org While this compound is a known precursor to antiviral agents, future research will likely explore its potential in other therapeutic areas. chemrxiv.orgnih.gov

Derivatives of halogenated indazoles are being investigated as inhibitors of a wide range of biological targets. nih.gov These include various protein kinases such as Fibroblast Growth Factor Receptors (FGFRs), Extracellular signal-Regulated Kinases (ERK1/2), and Epidermal Growth Factor Receptor (EGFR), which are implicated in cancer. nih.gov Furthermore, halogenated indazoles have shown potential as estrogen receptor degraders for breast cancer therapy and as cannabinoid receptor agonists. nih.govnih.gov

The differential reactivity of the bromine and chlorine atoms in compounds like this compound offers a strategic advantage for creating diverse molecular libraries for biological screening. This allows for the systematic exploration of structure-activity relationships (SAR) to identify compounds with enhanced potency and selectivity for new biological targets.

Application in Advanced Materials Science and Chemical Biology Tools

The unique electronic properties of halogenated indazoles make them attractive building blocks for the development of advanced materials and chemical biology tools. nih.gov Research in this area is still emerging but holds significant promise for future applications.

In materials science, halogenated indazoles are being explored for the synthesis of functional materials with specific optical and electronic properties. nih.gov For example, benzo[f]indazoles have been identified as a new class of fluorescent dyes with potential applications in bioimaging and light-driven technologies. ehu.eus The introduction of halogen atoms can be used to tune the photophysical properties of these dyes, such as their emission spectra and quantum yields.

As chemical biology tools, halogenated indazoles can serve as precursors for the synthesis of molecular probes. researchgate.net These probes can be used to study biological processes, identify new drug targets, and elucidate mechanisms of action. The ability to selectively functionalize the indazole core through its halogen substituents allows for the attachment of reporter groups, such as fluorophores or affinity tags, creating versatile tools for chemical biology research. researchgate.net

Sustainable and Cost-Effective Production of Pharmaceutical Intermediates

The production of pharmaceutical intermediates, such as those derived from this compound, is under increasing pressure to become more sustainable and cost-effective. A significant focus of future research is the development of manufacturing processes that are both economically viable and environmentally responsible.

A key strategy is the use of inexpensive and readily available starting materials. nih.govresearchgate.net For instance, recent research has demonstrated a practical, large-scale synthesis of 7-bromo-4-chloro-1H-indazol-3-amine, an important intermediate for the HIV drug Lenacapavir, starting from inexpensive 2,6-dichlorobenzonitrile. chemrxiv.orgnih.govresearchgate.net This approach utilizes a highly regioselective bromination and a selective cyclization step, providing an efficient route to the desired product. nih.govresearchgate.net

| Strategy | Description | Impact | References |

|---|---|---|---|

| Use of Inexpensive Starting Materials | Employing readily available and low-cost precursors. | Reduces the overall cost of the final pharmaceutical product. | nih.govresearchgate.net |

| Process Intensification | Developing highly regioselective and efficient reaction steps. | Increases yield and reduces the formation of byproducts. | nih.govresearchgate.net |

| Avoidance of Chromatographic Purification | Designing syntheses where the product can be isolated by precipitation or crystallization. | Significantly reduces solvent waste and production time. | nih.govresearchgate.net |

| Adoption of Green Chemistry Principles | Utilizing safer solvents, reducing energy consumption, and minimizing waste. | Enhances the environmental sustainability of the manufacturing process. | researchgate.net |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-Bromo-4-chloro-1H-indazole, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves halogenation or substitution reactions. For example, bromination/chlorination of indazole precursors using reagents like N-bromosuccinimide (NBS) or SOCl₂ under controlled temperatures (0–25°C). Optimization includes monitoring reaction progress via TLC or HPLC, adjusting stoichiometry to minimize side products, and using inert atmospheres to prevent oxidation. Post-synthesis, column chromatography with gradients (e.g., hexane/ethyl acetate) is employed for purification .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and purity.

- Mass Spectrometry (HRMS) : To verify molecular weight and isotopic patterns.

- X-ray Diffraction (XRD) : Single-crystal XRD (e.g., SHELX programs) resolves 3D structure and halogen positioning. For XRD, crystals are grown via slow evaporation in solvents like DCM/hexane, and data refinement uses programs like SHELXL to achieve R-factors < 0.05 .

Advanced Research Questions

Q. How can researchers resolve contradictions between NMR and mass spectrometry data for halogenated indazoles?

- Methodological Answer : Contradictions may arise from isotopic interference (e.g., ⁷⁹Br/⁸¹Br splitting) or adduct formation in MS. To address this:

- NMR Deconvolution : Use 2D NMR (COSY, HSQC) to distinguish overlapping signals.

- High-Resolution MS : Compare experimental isotopic distributions with theoretical simulations (e.g., using Bruker DataAnalysis).

- Triangulation : Cross-validate with alternative techniques like IR (to confirm functional groups) or elemental analysis .

Q. What challenges arise in crystallographic analysis of this compound, and how are they mitigated?

- Methodological Answer : Challenges include:

- Crystal Twinning : Common in halogen-rich compounds; mitigated by optimizing crystallization conditions (e.g., solvent polarity, cooling rates).

- Disorder in Halogen Positions : Refined using restraints in SHELXL or by collecting data at low temperatures (e.g., 113 K) to reduce thermal motion .

Q. How can computational methods (e.g., DFT) guide experimental design for studying halogen bonding in this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations predict intermolecular interactions:

- Electrostatic Potential Maps : Identify electron-deficient regions (halogens) prone to bonding with electron-rich partners.

- Binding Energy Calculations : Compare stabilization energies of halogen-bonded vs. van der Waals interactions.

- Validation : Correlate computational results with XRD-derived Hirshfeld surfaces or IR frequency shifts .

Q. What strategies ensure methodological rigor in designing reactivity studies for halogenated indazoles?

- Methodological Answer :

- Control Experiments : Include halogen-free analogs to isolate substituent effects.

- Kinetic Profiling : Use stopped-flow UV-Vis spectroscopy to track reaction rates under varying pH/temperature.

- Theoretical Frameworks : Align experimental goals with hypotheses (e.g., Hammett plots for electronic effects) and predefine criteria for data interpretation .

Data Analysis and Interpretation

Q. How should researchers address inconsistencies in biological activity data for this compound derivatives?

- Methodological Answer :

- Dose-Response Curves : Replicate assays across multiple cell lines to rule out cell-specific effects.

- Meta-Analysis : Compare results with structurally similar compounds (e.g., 6-Bromo-1H-indazole) to identify substituent-specific trends.

- Statistical Validation : Apply ANOVA or t-tests with Bonferroni correction to assess significance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.